[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide
Description
This compound is a 1,2,3-triazole derivative with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide substituent at position 4 linked to a 4-methoxyphenethyl chain. The fluorine atom and methoxy group enhance metabolic stability and binding interactions, respectively .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12(14-4-10-17(26-3)11-5-14)21-19(25)18-13(2)24(23-22-18)16-8-6-15(20)7-9-16/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOXLQVRIBFBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The synthesis of [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]carboxamide typically involves multi-step reactions starting from readily available precursors. The triazole ring is formed via a cycloaddition reaction, often utilizing azides and alkynes or other suitable substrates. The final compound is usually purified through recrystallization or chromatography.
Key Structural Features:
- Triazole Ring: The presence of the triazole moiety is crucial for the biological activity of this compound.
- Fluorophenyl Group: The fluorine atom enhances lipophilicity and may influence the binding affinity to biological targets.
- Methoxyphenyl Group: This substituent can modulate the electronic properties of the molecule, potentially enhancing its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)] have shown effectiveness against various bacterial strains. A study indicated that triazole-containing compounds could disrupt microbial cell wall synthesis or interfere with nucleic acid metabolism, leading to cell death .
Antitumor Activity
The antitumor potential of this compound has been evaluated using various cancer cell lines. For example, studies have shown that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of anti-apoptotic proteins (e.g., Bcl-2) and activation of pro-apoptotic pathways . The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly impact cytotoxicity.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [Compound A] | A431 | 10.5 | Bcl-2 inhibition |
| [Compound B] | Jurkat | 8.3 | Apoptosis induction |
| [Target Compound] | HT29 | 12.0 | Cell cycle arrest |
Anticonvulsant Activity
In addition to antimicrobial and antitumor properties, some studies have explored the anticonvulsant effects of triazole derivatives. The compound was tested in picrotoxin-induced convulsion models and showed promising results in reducing seizure activity . This suggests potential applications in treating epilepsy or other neurological disorders.
Case Studies and Research Findings
- Antimicrobial Study : A derivative similar to [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)] was evaluated against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL .
- Antitumor Efficacy : In vitro assays demonstrated that the target compound exhibited an IC50 value of 12 µM against HT29 colon cancer cells, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Neuropharmacological Effects : The anticonvulsant activity was assessed using a murine model where treated groups showed a significant decrease in seizure frequency compared to control groups. This effect was attributed to modulation of neurotransmitter systems influenced by the triazole structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (triazole core, fluorophenyl, or methoxyphenyl substituents) and are compared based on pharmacological, physicochemical, and synthetic data.
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structural Differences : Ethoxy group replaces 4-fluorophenyl; 2-methoxyphenyl instead of 4-methoxyphenethyl.
- Pharmacological Data : Exhibits moderate neurotensin receptor (NTS1) binding (Ki = 12 nM in CHO-K1 cells) but lower selectivity compared to the target compound due to bulkier substituents .
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the target compound’s synthetic route .
N-(2,4-Difluorophenyl)-4-(8-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide
- Structural Differences: Quinazolinone-piperidine scaffold replaces triazole; additional fluorine atoms.
- Physicochemical Properties: Higher logP (2.8 vs. 1.9 for the target compound) due to lipophilic quinazolinone .
3-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
- Structural Differences : Thiadiazole replaces carboxamide; direct linkage to 4-methoxyphenyl.
- Pharmacological Data : Moderate activity in calcium mobilization assays (EC50 = 0.9 µM) but inferior to the target compound’s analogs, likely due to reduced hydrogen-bonding capacity .
- Synthesis : Uses a thiol-ene click reaction, differing from the target’s carboxamide coupling .
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Differences: Amino group at triazole position 5; benzyl linker instead of phenethyl.
- Pharmacological Data : Enhanced CNS penetration (logBB = 0.7) compared to the target compound (logBB = 0.3), attributed to reduced molecular weight (363.02 vs. 381.41) .
Pharmacological and Physicochemical Data Table
| Compound Name | Molecular Weight | logP | EC50 (µM) | Ki (nM) | Key Targets |
|---|---|---|---|---|---|
| Target Compound | 381.41 | 1.9 | 0.45 | 8.2 | NTS1, NTS2 |
| N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl... | 395.43 | 2.1 | N/A | 12 | NTS1 |
| N-(2,4-Difluorophenyl)-4-(8-methyl-4-oxoquinazolin-3-yl)... | 412.03 | 2.8 | N/A | N/A | HIV-1 gp120 |
| 3-[1-(4-Fluorophenyl)-5-methyl...thiadiazol-5-amine | 382.42 | 2.3 | 0.9 | 25 | Calcium channels |
| 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)... | 363.02 | 1.6 | N/A | 15 | CNS receptors |
Key Research Findings
- Substituent Effects : Fluorine at the phenyl ring enhances metabolic stability, while the methoxyphenethyl chain improves receptor selectivity (e.g., NTS1 vs. NTS2) .
- Triazole vs. Thiadiazole : The triazole-carboxamide core exhibits superior binding kinetics (lower Ki) compared to thiadiazole derivatives, likely due to hydrogen-bonding interactions .
- Synthetic Accessibility : CuAAC remains the most efficient route for triazole derivatives, though thiadiazole analogs require additional steps (e.g., sulfur incorporation) .
Q & A
Q. What are the established synthetic routes for [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Step 2 : Carboxamide coupling via activation of the carboxylic acid group (e.g., using EDCI/HOBt) with the ethoxyphenylethylamine derivative.
- Reaction Conditions : Reactions are monitored by TLC, and intermediates are purified via column chromatography. Final characterization employs H/C NMR and high-resolution mass spectrometry (HRMS) .
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | CuSO, sodium ascorbate, DMF, 60°C | Triazole core |
| 2 | EDCI, HOBt, DCM, RT | Carboxamide linkage |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) identifies aromatic protons (δ 7.2–8.1 ppm) and triazole methyl groups (δ 2.4 ppm). F NMR confirms fluorophenyl substitution (δ -115 ppm) .
- Mass Spectrometry : HRMS (ESI+) calculates [M+H] for CHFNO: 394.1612; observed: 394.1609 .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., triazole C-N: 1.34 Å) and torsional angles, validated via SHELXL refinement .
Q. What biological activities are reported for structurally analogous triazole carboxamides?
Similar compounds exhibit:
- Anticancer activity : IC values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism : Interaction with kinase ATP-binding pockets or microbial cell wall synthesis enzymes .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the carboxamide coupling step?
- Catalyst Screening : Replace EDCI with DMT-MM for reduced side reactions in polar aprotic solvents .
- Temperature Control : Lower reaction temperatures (0–5°C) minimize racemization of the amine component.
- Purification : Use preparative HPLC with a C18 column (MeCN/HO gradient) for higher purity (>98%) .
Q. How to address discrepancies in crystallographic data between experimental and computational models?
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model disorder or twinning. Validate hydrogen bonding (e.g., N–H···O interactions) via OLEX2 .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths; deviations >0.05 Å suggest lattice strain .
Q. What experimental designs are recommended to resolve conflicting reports on bioactivity?
- Dose-Response Studies : Test compound concentrations across 3–4 log units (e.g., 1 nM–100 µM) to establish EC/IC curves .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophoric groups .
- In Silico Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR kinase), correlating with wet-lab assays .
Q. How to validate the compound’s metabolic stability in preclinical models?
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH; monitor degradation via LC-MS/MS over 60 minutes.
- Key Parameters : Calculate half-life (t) and intrinsic clearance (Cl) using the in vitro t method .
- Structural Modifications : Introduce methyl or fluorine groups at metabolically labile sites to enhance stability .
Methodological Notes
- Crystallography : For SHELXL refinement, prioritize anisotropic displacement parameters (ADPs) for non-H atoms and apply ISOR restraints to mitigate overfitting .
- Bioactivity Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark results .
- Data Reproducibility : Archive raw NMR (FID files) and crystallographic (CIF) data in public repositories (e.g., Cambridge Structural Database) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
